What is the chemical structure of Diosbulbin L?
What is the chemical structure of Diosbulbin L?
An In-Depth Technical Guide to Diosbulbin L: Chemical Structure and Biological Activity
This technical guide provides a comprehensive overview of the chemical structure of Diosbulbin L, a naturally occurring diterpenoid. Due to the limited specific experimental data on Diosbulbin L in publicly available literature, this guide leverages detailed experimental findings from a closely related compound, Diosbulbin C, to illustrate the potential biological activities and mechanisms of action relevant to researchers, scientists, and drug development professionals.
Chemical Structure of Diosbulbin L
Diosbulbin L is a diterpenoid isolated from the rhizomes of Dioscorea bulbifera. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₇ |
| Molecular Weight | 362.37 g/mol |
| CAS Number | 1236285-87-2 |
| SMILES Notation | C[C@]12[C@@]3([H])--INVALID-LINK--C2)=O)=O">C@@([H])--INVALID-LINK--C3">C@@HC(O)=O |
Biological Activity of Related Compound: Diosbulbin C
Extensive research on Diosbulbin C, a structurally similar compound, has demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC). The following sections detail the experimental findings for Diosbulbin C, which may provide insights into the potential biological activities of Diosbulbin L.
Anti-Proliferative Effects of Diosbulbin C on NSCLC Cells
Diosbulbin C has been shown to inhibit the proliferation of NSCLC cells and induce cell cycle arrest.[1][2]
The half-maximal inhibitory concentration (IC₅₀) of Diosbulbin C was determined in different cell lines.
| Cell Line | Description | IC₅₀ (µM) |
| A549 | Human NSCLC | 100.2 |
| NCI-H1299 | Human NSCLC | 141.9 |
| HELF | Human Embryonic Lung Fibroblast | 228.6 |
Data from Zhu et al., 2023.[1]
Proposed Signaling Pathway of Diosbulbin C in NSCLC
Network pharmacology studies and subsequent experimental validation have elucidated a potential signaling pathway for Diosbulbin C's anti-cancer activity. Diosbulbin C is suggested to inhibit the proliferation of NSCLC cells by downregulating the expression and activation of AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS), leading to G0/G1 phase cell cycle arrest.[1][2]
Detailed Experimental Protocols for Diosbulbin C
The following are detailed methodologies for key experiments performed to evaluate the anti-cancer effects of Diosbulbin C.
Cell Culture
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Cell Lines: Human NSCLC cell lines A549 and NCI-H1299, and Human Embryonic Lung Fibroblast (HELF) cells were used.
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Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
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Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (CCK-8)
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Procedure:
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Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
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The cells were then treated with various concentrations of Diosbulbin C for 48 hours.
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Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours.
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The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
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Colony Formation Assay
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Procedure:
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A549 and NCI-H1299 cells were seeded in 6-well plates at a density of 500 cells/well.
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Cells were treated with different concentrations of Diosbulbin C and incubated for 14 days to allow for colony formation.
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The colonies were then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
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The number of colonies was counted to assess the long-term proliferative capacity.
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EdU (5-ethynyl-2´-deoxyuridine) Assay
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Procedure:
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Cells were seeded in 96-well plates and treated with Diosbulbin C for 48 hours.
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Cells were then incubated with EdU for 2 hours.
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After incubation, cells were fixed, permeabilized, and the incorporated EdU was detected using an Apollo staining reaction.
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Cell nuclei were stained with Hoechst 33342.
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The percentage of EdU-positive cells was determined using fluorescence microscopy.
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Flow Cytometry for Cell Cycle Analysis
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Procedure:
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A549 and NCI-H1299 cells were treated with Diosbulbin C for 48 hours.
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Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
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The fixed cells were then treated with RNase A and stained with propidium iodide (PI).
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The cell cycle distribution was analyzed using a flow cytometer.
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Western Blotting
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Procedure:
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Cells were treated with Diosbulbin C for 48 hours, and total protein was extracted.
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Protein concentrations were determined using a BCA protein assay kit.
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Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.
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The membranes were blocked and then incubated with primary antibodies against p-AKT, TYMS, DHFR, CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB.
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After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL detection system.
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Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-cancer properties of a compound like Diosbulbin C.
This guide provides a foundational understanding of Diosbulbin L's chemical structure and explores the potential biological activities through the lens of the well-studied Diosbulbin C. The detailed protocols and workflow are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
